2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde
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Overview
Description
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde is an organic compound with a molecular formula of C12H15NO2 This compound features a benzaldehyde moiety substituted with a 4-hydroxy-2-methylpyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of 4-hydroxy-2-methylpyrrolidine with benzaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzoic acid
Reduction: 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)acetophenone
- 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzyl alcohol
- 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzoic acid
Uniqueness
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde is unique due to the presence of both an aldehyde and a hydroxyl group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-9-6-11(15)7-13(9)12-5-3-2-4-10(12)8-14/h2-5,8-9,11,15H,6-7H2,1H3 |
InChI Key |
NZDCXWISBQUBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C2=CC=CC=C2C=O)O |
Origin of Product |
United States |
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